3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid

Description

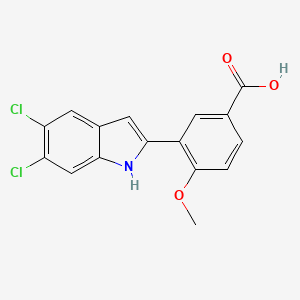

3-(5,6-Dichloro-1H-indol-2-yl)-4-methoxybenzoic acid is a benzoic acid derivative featuring a 4-methoxy substituent on the aromatic ring and a 5,6-dichloro-substituted indole moiety at the 3-position. The dichloroindole group introduces steric bulk and electron-withdrawing effects, while the methoxy group may influence solubility and electronic properties.

Properties

CAS No. |

835595-00-1 |

|---|---|

Molecular Formula |

C16H11Cl2NO3 |

Molecular Weight |

336.2 g/mol |

IUPAC Name |

3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid |

InChI |

InChI=1S/C16H11Cl2NO3/c1-22-15-3-2-8(16(20)21)4-10(15)14-6-9-5-11(17)12(18)7-13(9)19-14/h2-7,19H,1H3,(H,20,21) |

InChI Key |

IJARKOUSWLDHFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C2=CC3=CC(=C(C=C3N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents at the 5 and 6 positions.

Coupling with Methoxybenzoic Acid: The chlorinated indole is then coupled with 4-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dichloro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with Methoxy and Halogen Substituents

Example Compounds :

- 4-Methoxybenzoic acid

- 5-Chloro-2-methoxybenzoic acid

Key Comparisons :

- Substituent Position : The target compound’s 4-methoxy group is analogous to 4-methoxybenzoic acid, but the addition of the 5,6-dichloroindole moiety introduces a more complex steric and electronic environment compared to simpler halogenated methoxybenzoates (e.g., 5-chloro-2-methoxybenzoic acid).

- Thermal Stability : Thorium salts of 4-methoxybenzoic acid decompose in air at elevated temperatures, forming ThO₂ and CO₂ . In contrast, nickel and rare-earth complexes of 5-chloro-2-methoxybenzoate exhibit distinct decomposition pathways due to metal-ligand interactions . The dichloroindole group in the target compound may further alter thermal behavior by increasing molecular rigidity.

- Spectroscopic Properties : Methoxybenzoates with rare-earth elements show characteristic IR bands for asymmetric carboxylate stretching (~1540–1560 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) . The dichloroindole group would likely introduce additional UV-Vis absorption peaks due to its conjugated π-system.

Table 1: Substituent Effects on Thermal and Spectral Properties

Indole-Containing Benzoic Acid Derivatives

Example Compound :

Key Comparisons :

- Functional Groups: The sulfonyl group in the analog contrasts with the target compound’s dichloroindole and methoxy groups.

- Biological Relevance : Indole-sulfonyl derivatives are often explored for pharmaceutical applications (e.g., enzyme inhibition), whereas dichloroindole-benzoic acids may prioritize metal chelation or antimicrobial activity, though specific data are lacking in the evidence.

Ester Derivatives of Methoxy/Hydroxybenzoic Acids

Example Compounds :

Key Comparisons :

- Solubility and Bioavailability : Esterification of the carboxylic acid group (e.g., methyl or propyl esters) enhances lipid solubility, which is critical for drug absorption. The target compound’s free carboxylic acid group may favor ionic interactions in biological systems or metal coordination.

- Stability : Esters are generally more hydrolytically stable than free acids but require enzymatic cleavage for activation. The target compound’s acid form could offer direct reactivity in synthesis or biological pathways.

Table 2: Functional Group Impact on Physicochemical Properties

*Estimated based on elemental composition.

Biological Activity

3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid (CAS Number: 138505-73-4) is a synthetic compound with potential therapeutic applications. Its structure features an indole moiety substituted with chlorine and a methoxy group on the benzoic acid core, which influences its biological activity. This article explores the compound's biological activity, including its antibacterial, antifungal, and antiproliferative effects, supported by data tables and relevant research findings.

- Molecular Formula : C16H11Cl2NO3

- Molecular Weight : 336.17 g/mol

- CAS Number : 138505-73-4

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Research indicates that it exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 μg/mL |

| MRSA | 7.80 μg/mL |

| Candida albicans | Moderate activity (MFC not specified) |

In a study, the compound demonstrated an MIC of 0.98 μg/mL against MRSA, indicating potent antibacterial effects . The minimum bactericidal concentration (MBC) was also assessed, confirming its efficacy in eradicating bacterial cells.

Antifungal Activity

The compound also shows antifungal properties against Candida albicans. The minimum fungicidal concentration (MFC) indicates moderate antifungal activity, with some derivatives showing enhanced effects.

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has been investigated for its antiproliferative effects on cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | <10 |

| MCF7 (breast cancer) | <10 |

The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values observed in the micromolar range . The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within bacterial and cancer cell pathways. For example, it may inhibit key enzymes involved in cell proliferation or biofilm formation in bacteria.

Case Studies

- Antimicrobial Study : A comprehensive study assessed the compound's effectiveness against multiple strains of Staphylococcus aureus and other pathogens. Results indicated a strong correlation between structural modifications and increased antibacterial potency .

- Cancer Cell Line Evaluation : In vitro studies revealed that the compound significantly reduces cell viability in A549 lung cancer cells compared to untreated controls. The study highlighted the potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.